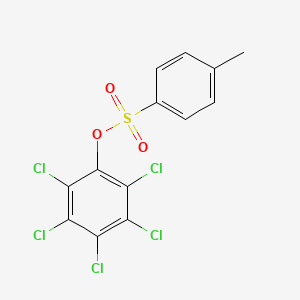
Pentachlorophenyl 4-methylbenzene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentachlorophenyl 4-methylbenzene-1-sulfonate is a chemical compound known for its unique structure and properties It is composed of a pentachlorophenyl group attached to a 4-methylbenzene-1-sulfonate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pentachlorophenyl 4-methylbenzene-1-sulfonate typically involves the reaction of pentachlorophenol with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to higher purity and consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Pentachlorophenyl 4-methylbenzene-1-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.
Oxidation and Reduction: The pentachlorophenyl group can undergo oxidation or reduction under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the pentachlorophenyl group.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted phenyl sulfonates, while oxidation and reduction can yield different chlorinated phenols or benzene derivatives.
Applications De Recherche Scientifique
Pentachlorophenyl 4-methylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the development of functional materials, such as electrolytes for batteries, due to its unique chemical properties
Mécanisme D'action
The mechanism by which Pentachlorophenyl 4-methylbenzene-1-sulfonate exerts its effects involves interactions with specific molecular targets. The sulfonate group can interact with various enzymes and proteins, potentially inhibiting or modifying their activity. The pentachlorophenyl group can also participate in electron transfer reactions, affecting cellular processes and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentachlorophenol: A related compound with similar reactivity but lacking the sulfonate group.
4-Methylbenzenesulfonyl Chloride: Another related compound used in the synthesis of sulfonate esters.
Uniqueness
Pentachlorophenyl 4-methylbenzene-1-sulfonate is unique due to the combination of the pentachlorophenyl and sulfonate groups, which confer distinct chemical and physical properties. This combination allows for a wide range of applications and reactivity that is not observed in the individual components .
Propriétés
Numéro CAS |
6845-38-1 |
|---|---|
Formule moléculaire |
C13H7Cl5O3S |
Poids moléculaire |
420.5 g/mol |
Nom IUPAC |
(2,3,4,5,6-pentachlorophenyl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H7Cl5O3S/c1-6-2-4-7(5-3-6)22(19,20)21-13-11(17)9(15)8(14)10(16)12(13)18/h2-5H,1H3 |
Clé InChI |
VXPDKNCEACJTHB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,7-Diazaspiro[3.5]nonane-7-sulfonyl fluoride](/img/structure/B13559061.png)
![[(2-Phenylethyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B13559069.png)



aminehydrochloride](/img/structure/B13559089.png)
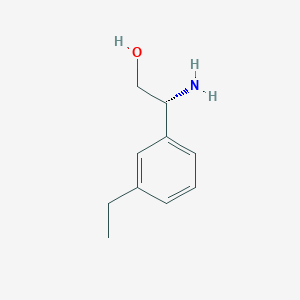
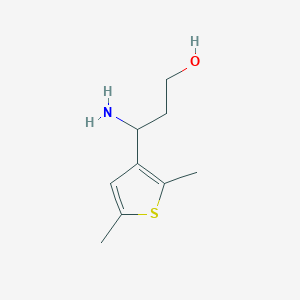

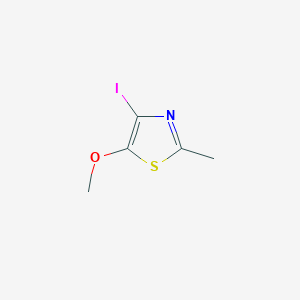
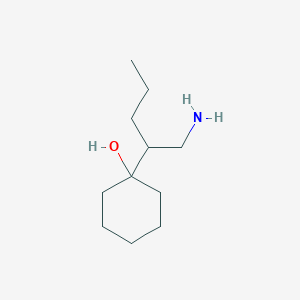
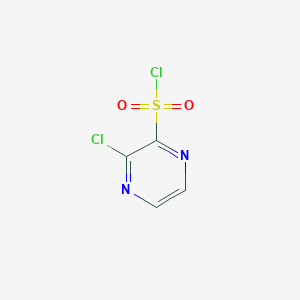

![2-{[(Tert-butoxy)carbonyl]amino}-2-[1-(difluoromethyl)cyclopropyl]aceticacid](/img/structure/B13559135.png)
